1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
This compound is a heterocyclic derivative featuring a dihydropyrazin-2-one core substituted with a 4-bromophenyl group at position 1 and a sulfanyl-linked 2-(4-ethoxyphenyl)-2-oxoethyl moiety at position 2. The sulfanyl bridge (-S-) increases metabolic stability compared to ether or amine linkages . Its synthesis likely involves alkylation or cyclization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVJEXVGOSQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenyl and 4-ethoxyphenyl derivatives.
Formation of the Core Structure: The dihydropyrazinone core is formed through a cyclization reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in drug discovery due to its potential biological activities. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is believed to enhance its interaction with biological targets, potentially leading to the inhibition of tumor growth .
- Anti-inflammatory Properties : The sulfanyl moiety may contribute to anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases. Research indicates that compounds with similar structures have been effective in modulating inflammatory pathways .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Building Block for Complex Molecules : The functional groups present enable further chemical modifications, facilitating the synthesis of novel compounds with tailored properties for specific applications .
- Reactivity in Organic Synthesis : The compound can participate in various organic reactions, including nucleophilic substitutions and cycloadditions, which are crucial for developing new synthetic methodologies in organic chemistry .
Case Study 1: Anticancer Drug Development
A study investigated the anticancer activity of derivatives based on the structure of 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one. Researchers synthesized several analogs and tested them against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Research
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines in macrophage cultures. This finding supports its potential use as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenyl and ethoxyphenyl groups can interact with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with thiol groups in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazinone Derivatives with Aryl Substituents
- 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (C20H18N2O3S) Structural Difference: Methoxy (OCH₃) replaces ethoxy (OC₂H₅) in the ketone moiety. The methylphenyl group at position 1 may decrease polarity versus bromophenyl . Synthesis: Similar alkylation pathways yield 366.43 g/mol (MW), comparable to the target compound .
- 1-{1-[2-(4-Bromophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one (7f) Structural Difference: Benzimidazole replaces dihydropyrazinone; fluorophenyl adds electronegativity. Bioactivity: Exhibits antitumor properties (86% yield) with IC₅₀ values <10 µM in some cancer cell lines. The bromophenyl group enhances binding affinity in molecular docking studies .
Thiadiazole and Imidazolidinone Analogues
- 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) Structural Difference: Thiadiazole-quinazolinone hybrid vs. pyrazinone core. Synthesis: Lower yield (56%) due to steric challenges in cyclization . Bioactivity: Moderate antibacterial activity (MIC 32 µg/mL against S. aureus), suggesting the dihydropyrazinone core in the target compound may offer better pharmacokinetics .
Pyridin-2-one Derivatives
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Structural Difference: Pyridinone ring with nitrile substituent vs. pyrazinone. Bioactivity: High antioxidant activity (79.05% DPPH scavenging at 12 ppm), attributed to the bromophenyl and hydroxyl groups. The target compound’s ethoxy group may similarly enhance radical stabilization .
Key Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Efficiency : Alkylation and cyclization strategies (e.g., using sodium acetate or hydrazine hydrate) are common for bromophenyl-containing analogs. The target compound’s ethoxy group may require optimized reaction conditions to avoid hydrolysis .
- Bioactivity Trends : Bromophenyl derivatives consistently show enhanced bioactivity, likely due to halogen bonding with biological targets. Ethoxy groups may improve metabolic stability over methoxy .
- Computational Predictions : Molecular docking of similar compounds suggests the sulfanyl bridge and bromophenyl group enhance binding to enzymes like topoisomerase II or antioxidant enzymes .
Biological Activity
The compound 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H23BrN2O3S
- Molecular Weight : 541.48 g/mol
- CAS Number : Not specified in the results but related compounds have CAS numbers such as 498545-50-9.
Anticancer Properties
Research indicates that derivatives of dihydropyrazinones, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated the ability to inhibit cell proliferation and promote cell death in human breast and colon cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of the bromophenyl and ethoxyphenyl groups, which are known to enhance the efficacy of antimicrobial agents. Preliminary studies on structurally similar compounds have reported activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism or bacterial growth.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis .
In Vitro Studies
-
Cell Line Testing : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) showed a dose-dependent decrease in viability when treated with the compound.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
